Technical Monograph: Physicochemical Profiling of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene
Technical Monograph: Physicochemical Profiling of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene
This guide provides an in-depth technical analysis of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene , a specialized fluorinated benzylic electrophile.[1][2] Note that while the aryl bromide (5-bromo-1,2,3-trifluorobenzene) is a common commodity chemical, the title compound is a chiral benzylic bromide , typically used as a high-value intermediate for introducing the 3,4,5-trifluorophenyl moiety with a chiral ethyl linker.[1][2]
[1][2]
Chemical Identity & Structural Disambiguation
Target Molecule: 5-(1-Bromoethyl)-1,2,3-trifluorobenzene Synonyms: 1-(1-Bromoethyl)-3,4,5-trifluorobenzene; 3,4,5-Trifluoro-α-methylbenzyl bromide.[1][2] CAS Number: Not widely indexed as a commodity; typically synthesized in situ or custom manufactured.[3] (Distinct from the aryl bromide CAS 138526-69-9).[1][4]
Structural Analysis
The molecule features a benzene core with a specific substitution pattern that dictates its unique reactivity:
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Positions 1, 2, 3 (Trifluoro Motif): Creates a strong electron-withdrawing inductive effect (-I), significantly reducing electron density in the aromatic ring.[2]
-
Position 5 (1-Bromoethyl Group): A secondary benzylic bromide.[1] The benzylic position is activated for nucleophilic attack but the carbocation intermediate is destabilized by the electron-deficient ring relative to non-fluorinated analogs.[3]
| Property | Data |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 253.04 g/mol |
| Chirality | Yes (C-Br center).[1] Exists as (R) and (S) enantiomers.[3] |
| Electronic Character |
Physicochemical Characteristics
Data below represents predicted values based on Structure-Activity Relationship (SAR) with analogous fluorinated benzylic bromides, as experimental data for this specific isomer is rare in public domains.
Core Constants
| Parameter | Value (Estimated/Calculated) | Technical Context |
| Physical State | Colorless to pale yellow liquid | Benzylic bromides are typically liquids; impurities (HBr) cause yellowing.[1] |
| Boiling Point | 210–215 °C (760 mmHg) | High BP due to molecular weight.[3] Distillable under vacuum (~95 °C @ 15 mmHg). |
| Density | 1.65 ± 0.05 g/cm³ | High density driven by heavy bromine and trifluoro-substitution.[1] |
| LogP (Octanol/Water) | ~3.8 | Highly lipophilic; poor aqueous solubility. |
| Flash Point | >95 °C | Class IIIB Combustible Liquid.[3] |
| Solubility | Soluble in DCM, THF, Toluene | Rapidly hydrolyzes in water/alcohols to form the alcohol/ether.[2] |
Synthetic Pathways & Production
The synthesis of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene requires precise control to prevent over-bromination or elimination to the styrene.[1][2]
Pathway A: Radical Bromination (Wohl-Ziegler)
Precursor: 1-Ethyl-3,4,5-trifluorobenzene Reagent: N-Bromosuccinimide (NBS), AIBN (catalyst) Mechanism: Radical chain substitution at the benzylic position.[1][2]
-
Note: The electron-deficient ring deactivates the benzylic C-H bond slightly, requiring higher initiation temperatures than toluene derivatives.[2]
Pathway B: Hydrobromination of Styrene (Preferred for Racemic)
Precursor: 3,4,5-Trifluorostyrene Reagent: HBr (gas) in Acetic Acid or DCM Mechanism: Electrophilic addition (Markovnikov).[2]
-
Selectivity: Yields the 1-bromoethyl product almost exclusively over the primary bromide due to benzylic cation stabilization (despite the destabilizing fluorine effect).[3]
Pathway C: Alcohol Conversion (Preferred for Chiral)
Precursor: (R)- or (S)-1-(3,4,5-Trifluorophenyl)ethanol Reagent: PBr₃ or Appel Conditions (CBr₄/PPh₃) Mechanism: Sₙ2 substitution (Inversion of configuration).[1][2]
-
Utility: Allows access to enantiopure building blocks for chiral drug synthesis.[3]
Figure 1: Primary synthetic routes to the target benzylic bromide.[2]
Reactivity Profile & Applications
This molecule serves as a "chiral handle" in medicinal chemistry.[3] Its reactivity is dominated by the competition between Sₙ1 and Sₙ2 pathways.[3]
Nucleophilic Substitution Dynamics[1][3]
-
Sₙ2 Reactivity: The secondary carbon is sterically accessible.[3] Strong nucleophiles (azides, thiolates, amines) will displace the bromide with inversion of configuration.[2]
-
Sₙ1 Reactivity: The 3,4,5-trifluoro substitution exerts a strong inductive withdrawing effect (-I), which destabilizes the benzylic carbocation intermediate.[2] Consequently, Sₙ1 solvolysis is significantly slower compared to non-fluorinated benzyl bromides.[2]
-
Implication: Reactions intending to proceed via cation intermediates (e.g., Friedel-Crafts alkylation) may require stronger Lewis Acid catalysts (TiCl₄, AlCl₃) to force ionization.[2]
-
Stability & Handling[1][3]
-
Thermal: Stable up to ~100°C. Above this, elimination of HBr to form 3,4,5-trifluorostyrene is a major degradation pathway.[2]
-
Hydrolytic: Moderately sensitive.[3] Exposure to atmospheric moisture slowly converts it to the benzyl alcohol and corrosive HBr.[3]
-
Storage: Store at 2–8°C under Argon/Nitrogen. Stabilize with silver wool or K₂CO₃ traces if acid-free storage is critical.[1]
Experimental Protocol: Grignard Formation
A self-validating protocol for generating the organometallic reagent for coupling.[1][2]
Objective: Generate [1-(3,4,5-trifluorophenyl)ethyl]magnesium bromide.
-
Preparation: Flame-dry a 3-neck flask under Argon flow. Add Magnesium turnings (1.2 eq) activated with iodine.
-
Solvent Choice: Use 2-MeTHF (2-Methyltetrahydrofuran) instead of diethyl ether.[1] The higher boiling point and better solvation of the fluorinated Grignard species improve yield.[3]
-
Initiation: Add 10% of the bromide solution. Heat gently to 40°C. Once turbidity appears (initiation), cool to 0°C.
-
Addition: Add the remaining bromide dropwise over 1 hour, maintaining internal temp <10°C.
-
Titration: Validate concentration using salicylaldehyde phenylhydrazone titration before use.
References
-
Smith, M. B., & March, J. (2019).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3][5] (Mechanistic basis for electronic effects of fluorine on benzylic cations).
-
Prakash, G. K. S., & Hu, J. (2018).[2] Fluorine in Heterocyclic Chemistry Volume 2. Springer.[3] (Reactivity of polyfluorinated aromatics).
-
ChemicalBook. (2024).[3] 5-Bromo-1,2,3-trifluorobenzene MSDS. Link (Reference for aryl analog properties used for density estimation).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Fluorinated Benzyl Bromides. Link (General handling safety for class).
Sources
- 1. Benzene, 1-bromo-3-fluoro-5-(trifluoromethyl)- [cymitquimica.com]
- 2. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. 1-bromo-3,4,5-trifluorobenzene [stonechem.com.cn]
- 5. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
